1-((2-氯苯基)(2-(呋喃-2-基)-6-羟基噻唑并[3,2-b][1,2,4]噻唑-5-基)甲基)哌啶-4-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that is a derivative of the pyrazole class . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like FTIR and NMR . The compound likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The exact structure would need to be confirmed with more specific data.科学研究应用
合成与药理评估
合成与拮抗活性:具有与指定分子结构相似性的化合物,特别是含有呋喃、噻唑、三唑和哌啶部分的化合物,已被合成并评估其药理特性。例如,1,2,4-三唑和哌嗪的衍生物在体外显示出有效的 5-HT2 拮抗活性,表明它们在治疗与血清素失调相关的疾病(如抑郁症和焦虑症)的发展中具有潜在应用 Watanabe 等人,1993 年。
抗菌活性:新型 1,2,4-三唑衍生物已被合成并证明对各种微生物具有显着的抗菌活性,表明此类化合物在解决细菌和真菌感染方面具有潜力 Bektaş 等人,2007 年。
分子对接和抗菌评估
分子对接研究:哌嗪和三唑-吡嗪衍生物已合成并进行分子对接研究,显示出对一系列细菌和真菌菌株的有希望的抗菌活性。这表明具有相似结构框架的化合物可以被探索用于开发新的抗菌剂 Patil 等人,2021 年。
针对特定靶标的设计和合成
针对特定受体拮抗作用的设计:研究重点关注针对特定受体拮抗作用的分子设计,例如腺苷 A2a 受体拮抗剂,这与帕金森病等神经退行性疾病有关。哌嗪衍生物的分子结构整合对于实现高效力和选择性至关重要 Vu 等人,2004 年。
抗癌和抗肿瘤活性
抗癌和抗肿瘤潜力:某些吡唑衍生物,结合呋喃和哌嗪等元素,已被评估其抗肿瘤和抗菌活性,显示出作为癌症治疗先导的潜力 利雅得,2011 年。
作用机制
Target of Action
Similar compounds have shown potent activity against certain cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that disrupts their normal function, leading to the observed effects . More detailed studies are required to elucidate the precise mechanisms involved.
Biochemical Pathways
It’s likely that the compound’s interaction with its targets leads to changes in various cellular processes
Result of Action
Similar compounds have demonstrated significant activity against certain cell lines . More research is needed to understand the specific effects of this compound.
属性
IUPAC Name |
1-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c22-14-5-2-1-4-13(14)16(26-9-7-12(8-10-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-6-3-11-30-15/h1-6,11-12,16,29H,7-10H2,(H2,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZYDJWNMOYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。